molecular formula C19H20ClN3O B5175099 N-benzyl-N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine

N-benzyl-N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine

Cat. No. B5175099
M. Wt: 341.8 g/mol
InChI Key: WFFZBBASJOAUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine is a chemical compound that belongs to the family of oxadiazole derivatives. It is a synthetic compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

N-benzyl-N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine has been studied for its potential applications in scientific research. It has been reported to have antimicrobial, anti-inflammatory, and anticancer properties. The compound has been tested against various bacterial and fungal strains, and it has shown promising results in inhibiting their growth. It has also been shown to have anti-inflammatory effects in animal models, and it has been suggested as a potential treatment for inflammatory diseases. Additionally, N-benzyl-N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine has been reported to have anticancer properties, and it has been tested against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells, and it has been suggested as a potential chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-benzyl-N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine is not fully understood. However, it has been suggested that the compound exerts its antimicrobial effects by disrupting the bacterial cell membrane. It has also been suggested that the compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-benzyl-N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine has been reported to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of various bacterial and fungal strains, and it has been suggested as a potential antimicrobial agent. It has also been shown to have anti-inflammatory effects in animal models, and it has been suggested as a potential treatment for inflammatory diseases. Additionally, N-benzyl-N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine has been reported to induce apoptosis in cancer cells, and it has been suggested as a potential chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine in lab experiments is its potential antimicrobial, anti-inflammatory, and anticancer properties. The compound has been shown to be effective against various bacterial and fungal strains, and it has been suggested as a potential treatment for inflammatory diseases and cancer. However, one limitation of using the compound in lab experiments is its potential toxicity. The compound has been reported to have cytotoxic effects on some cell lines, and it may not be suitable for use in all experiments.

Future Directions

There are several future directions for the study of N-benzyl-N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine. One direction is to further investigate the mechanism of action of the compound. Understanding how the compound exerts its antimicrobial, anti-inflammatory, and anticancer effects could lead to the development of more effective treatments for these conditions. Another direction is to investigate the potential toxicity of the compound in more detail. This could help to determine the safety of the compound for use in humans and animals. Additionally, further research could explore the potential use of N-benzyl-N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine in combination with other drugs or therapies for the treatment of various diseases.

Synthesis Methods

The synthesis method of N-benzyl-N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine involves the reaction of 2-chlorobenzyl chloride with 3-amino-1,2,4-oxadiazole in the presence of sodium hydride. The resulting product is then reacted with benzylamine to yield N-benzyl-N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine. The synthesis method has been reported in the literature, and it is a reliable method for producing the compound.

properties

IUPAC Name

N-benzyl-N-[[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c1-2-23(13-15-8-4-3-5-9-15)14-19-21-18(22-24-19)12-16-10-6-7-11-17(16)20/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFZBBASJOAUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=NC(=NO2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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